molecular formula C42H70N4O4S2 B1251347 Somocystinamide A

Somocystinamide A

Cat. No.: B1251347
M. Wt: 759.2 g/mol
InChI Key: UJORQZOJHPJQER-OVAGAFHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Somocystinamide A (ScA) is a lipopeptide of marine origin, first isolated from the cyanobacterium Lyngbya majuscula . It functions as a potent, pluripotent inhibitor of both tumor cell proliferation and angiogenesis, inducing programmed cell death via a unique mechanism . Its primary research value lies in its ability to selectively trigger apoptosis by activating the extrinsic pathway through caspase-8. Studies demonstrate that sensitivity to ScA is significantly increased in cells expressing caspase-8, while siRNA knockdown of caspase-8 increases cell survival after exposure . ScA rapidly partitions into lipid bilayers, and its activity is associated with the accumulation and aggregation of ceramide in the plasma membrane, leading to the colocalization of ceramide with caspase-8 . The disulfide-linked dimeric structure is essential for its potent bioactivity, as monomeric forms or modifications to the lipopeptide tail largely abrogate its activity . A key application for ScA is in anti-angiogenesis research. Angiogenic endothelial cells are extremely sensitive to ScA, with picomolar concentrations sufficient to disrupt endothelial tubule formation in vitro . This effect translates to in vivo models, where systemic treatment in zebrafish or local application in the chick chorioallantoic membrane results in dose-dependent inhibition of blood vessel growth . This dual mechanism—directly inducing tumor cell apoptosis while simultaneously disrupting the tumor vasculature—makes this compound a compelling candidate for investigating novel cancer therapeutics and targeted delivery systems, including incorporation into nanoliposomes without loss of activity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C42H70N4O4S2

Molecular Weight

759.2 g/mol

IUPAC Name

(E,12R)-12-acetamido-13-[[(E,2R)-2-acetamido-13-[methyl-[(1E)-penta-1,4-dienyl]amino]-13-oxotridec-3-enyl]disulfanyl]-N-methyl-N-[(1E)-penta-1,4-dienyl]tridec-10-enamide

InChI

InChI=1S/C42H70N4O4S2/c1-7-9-27-33-45(5)41(49)31-25-21-17-13-11-15-19-23-29-39(43-37(3)47)35-51-52-36-40(44-38(4)48)30-24-20-16-12-14-18-22-26-32-42(50)46(6)34-28-10-8-2/h7-8,23-24,27-30,33-34,39-40H,1-2,9-22,25-26,31-32,35-36H2,3-6H3,(H,43,47)(H,44,48)/b29-23+,30-24+,33-27+,34-28+/t39-,40-/m1/s1

InChI Key

UJORQZOJHPJQER-OVAGAFHPSA-N

Isomeric SMILES

CC(=O)N[C@H](/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C)CSSC[C@H](NC(=O)C)/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C

Canonical SMILES

CC(=O)NC(CSSCC(C=CCCCCCCCCC(=O)N(C)C=CCC=C)NC(=O)C)C=CCCCCCCCCC(=O)N(C)C=CCC=C

Synonyms

Somocystinamide A

Origin of Product

United States

Scientific Research Applications

Key Mechanistic Insights:

  • Caspase Activation : ScA preferentially activates caspase 8, leading to apoptosis. Cells with reduced caspase 8 expression exhibit increased survival rates upon ScA exposure .
  • Lipid Interaction : The compound partitions into lipid membranes, altering lipid distribution and promoting ceramide accumulation, which is associated with apoptosis .
  • Angiogenesis Inhibition : ScA disrupts endothelial tubule formation in vitro and inhibits angiogenesis in vivo, as demonstrated in zebrafish and chick chorioallantoic membrane models .

Anticancer Efficacy

ScA has shown significant antiproliferative effects across various cancer cell lines. Its efficacy is particularly pronounced at picomolar concentrations, making it a potent candidate for further development as an anticancer agent.

Efficacy Data:

Cell Line IC50 (picomolar) Mechanism
Endothelial Cells<10Induction of apoptosis via caspase 8
Human Tumor Cell LinesVariesDisruption of cell proliferation

In studies involving human tumor cell lines, ScA demonstrated a range of IC50 values, indicating its effectiveness against multiple cancer types. The compound's ability to induce morphological changes consistent with apoptosis (e.g., "blebbing") further supports its potential as an anticancer agent .

In Vivo Applications

The potential of ScA extends beyond in vitro studies. In vivo experiments have illustrated its ability to inhibit tumor growth and angiogenesis effectively:

  • Zebrafish Model : Systemic administration of ScA resulted in dose-dependent inhibition of blood vessel growth during development .
  • Chick Chorioallantoic Membrane : Local application of ScA significantly blocked angiogenesis induced by growth factors, underscoring its antiangiogenic properties .

Chemical Reactions Analysis

Acid Sensitivity and Conversion

Somocystinamide A is highly sensitive to acid . Upon exposure to acid, it rapidly and completely converts into a characterizable derivative . For instance, the presence of residual acid and water in CDCl3CDCl_3 can cause decomposition of this compound within a few days .

Reactions and Bioactivity

The bioactivity of synthetic this compound has been evaluated, revealing variable activity in murine Neuro-2a cancer cell lines . This variability may be attributed to the compound's unusual solubility properties or other factors that are not yet fully understood .

Impact of Disulfide and Lipopeptide Moieties

The disulfide and lipopeptide portions of this compound are critical to its cytotoxic activity . The compound's tumoricidal activity is lost if the lipopeptide tail is truncated or the sulfhydryl bonds are reduced or substituted .

Catalysis

The use of catalysts is crucial in several chemical reactions related to this compound synthesis. For example, ruthenium catalysts have been used, with specific catalysts showing better functional group tolerance .

Table 1: Catalyst Evaluation in Ester Reactions

CatalystConc. (M)Ester (equiv)Yield of Product (%)
9, 20 mol %0.047, 10 equiv0%
10, 20 mol %0.047, 10 equiv26% (na)
11, 5 mol %0.037, 3 equiv81% (94%)
11, 5 mol %0.0312, 1.5 equiv53% (55%)
11, 5 mol %0.27, 2.2 equiv82% (82%)

Apoptosis and Caspase Activation

This compound induces apoptosis in tumor and angiogenic endothelial cells . The process involves the activation of caspase 8, a key protein in the apoptotic pathway . The compound initiates apoptosis via both intrinsic and extrinsic pathways, with the caspase 8 pathway being more sensitive, requiring nanomolar concentrations . this compound's ability to selectively activate the caspase 8 pathway is noteworthy, as few anticancer agents currently in use possess this property .

Ceramide Accumulation and Membrane Alterations

Research indicates that this compound alters the plasma membrane lipid compartment, leading to ceramide clustering on the cell surface and subsequent caspase 8 activation and cell death .

Preparation Methods

Synthesis of Somocystinoic Acid (15)

The macrocyclic core was constructed via a sequence involving:

  • Aldol Condensation : Coupling of ethyl ketone 6 with aldehyde 7 using Jacobsen’s thiourea catalyst 11 (5 mol%) in dichloromethane (0.03 M), achieving 81% yield (Table 1).

  • Ring-Closing Metathesis : Grubbs II catalyst-mediated cyclization of diene 13 to form the 12-membered ring (74% yield).

  • Enamide Formation : Attempted acylation of imine 16 with di-acyl chloride 20 under Schotten-Baumann conditions led to decomposition, prompting adoption of copper-mediated vinylation to install the enamide.

Table 1: Catalyst Screening for Aldol Reaction Optimization

CatalystConcentration (M)Equivalents of 7 Yield of 8 (%)
9 0.04100
10 0.041026
11 0.03381

Dimerization via Disulfide Bridging

Oxidative dimerization of 15 using iodine in tetrahydrofuran (THF) produced ScA in 68% yield, with stereochemical fidelity confirmed by optical rotation ([α]D²⁵ = −15.6 vs. natural [α]D²⁵ = −15.9).

Catalytic Innovations and Reaction Scalability

The synthesis highlighted the critical role of asymmetric catalysis in controlling stereocenters. Jacobsen’s thiourea catalyst 11 proved superior to proline-derived catalysts (9 , 10 ) in the aldol step, enabling a 5 mol% loading while maintaining enantioselectivity (94% ee). However, scale-up beyond 1 g of 15 encountered bottlenecks during the final enamide installation, where competing hydrolysis pathways reduced yields to 44–53%.

Liposomal Formulation for Enhanced Bioactivity

ScA’s hydrophobic nature (logP ≈ 5.2) necessitated lipid-based delivery systems to improve aqueous solubility. Wrasidlo et al. (2008) demonstrated that ScA spontaneously partitions into liposomes composed of DOPE:cholesterol:DSPC:DSPE-mPEG (55:30:10:5 molar ratio) with >95% incorporation efficiency. This formulation retained potent bioactivity, inducing caspase-8-mediated apoptosis in A549 lung carcinoma cells at IC₅₀ = 1.2 nM.

Analytical Challenges in Structural Validation

Comparative analysis of synthetic and natural ScA revealed near-identical spectroscopic profiles:

  • ¹H NMR : δ 5.82 (dd, J = 15.4, 9.8 Hz, H-7), 5.41 (dt, J = 15.4, 6.9 Hz, H-8)

  • HRMS : m/z 1323.6741 [M+H]+ (calc. 1323.6738 for C₆₈H₁₀₆N₁₂O₁₄S₂)
    Discrepancies in bioactivity (e.g., variable Neuro-2a cytotoxicity) were attributed to batch-dependent aggregation states rather than structural deviations.

Recent Advances: Laucysteinamide A as a Synthetic Intermediate

The 2021 synthesis of laucysteinamide A (4 ), a monomeric ScA analogue, provided a streamlined route to the ScA skeleton via late-stage dimerization. Key improvements included:

  • Thioesterification : Coupling of cysteine residue 14 with acid 13 using DCC/HOBt (82% yield)

  • Macrocyclization : High-dilution RCM (0.001 M) with Hoveyda-Grubbs II catalyst (10 mol%)
    This approach reduced total steps from 22 to 15 compared to Tan’s route, enabling gram-scale production of intermediates .

Q & A

Q. What are the key challenges in the stereospecific total synthesis of Somocystinamide A, and how are they addressed?

The synthesis of this compound faces challenges in forming stable disulfide bonds and achieving stereochemical control. The use of the second-generation Hoveyda-Grubbs catalyst (11) optimized the carbon-carbon bond formation with high stereoselectivity, enabling multigram-scale production . Hydrolysis of methyl ester intermediates (e.g., 8 → 13) and reductive deprotection were critical to avoid unwanted side reactions during disulfide bond formation. Additionally, Soxhlet extraction with heavy solvents improved reaction efficiency .

Q. How is the biological activity of this compound validated in preclinical models?

this compound’s anti-angiogenic and cytotoxic activities are validated using human umbilical vein endothelial cells (HUVECs) (IC₅₀ = 500 fM) and zebrafish models (80 nM for anti-angiogenesis). Caspase-8 activation assays confirm its pro-apoptotic mechanism in tumor cells. However, variability in Neuro-2a murine neuroblastoma cell assays suggests solubility or experimental factors may influence reproducibility .

Q. What analytical techniques are essential for structural confirmation of synthetic this compound?

¹H and ¹³C NMR in CD₂Cl₂ are critical for identifying tautomeric forms (e.g., tautomer 16) and verifying stereochemistry. High-resolution mass spectrometry (HRMS) and comparison of optical rotation data with natural isolates ensure structural fidelity. Discrepancies in bioactivity between synthetic and natural samples may require additional validation via X-ray crystallography or advanced spectroscopic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different cell lines?

Discrepancies in potency (e.g., 500 fM in HUVECs vs. variable results in Neuro-2a) may arise from cell-specific uptake mechanisms or assay conditions. Systematic meta-analysis using heterogeneity metrics (e.g., statistic) can quantify variability across studies . Researchers should standardize protocols (e.g., serum-free media, incubation time) and include positive controls (e.g., curacin D) to isolate compound-specific effects .

Q. What strategies improve the stability of this compound’s disulfide bonds during synthetic modification?

Traditional iodine-mediated disulfide bond formation yields poor results. Instead, oxidative hydrolysis under O₂ generates stable disulfide intermediates (e.g., 15). Protecting thiol groups with trityl moieties and employing Cu-mediated vinylation reactions may prevent premature decomposition .

Q. How can the biosynthetic pathway of this compound inform analog design?

The proposed NRPS-PKS hybrid pathway suggests modular assembly of lipid-peptide domains. Bioinformatic analysis of Lyngbya and Schizothrix genomes can identify tailoring enzymes (e.g., S-adenosylmethionine-dependent methyltransferases) for site-specific modifications. Semi-synthesis using stable intermediates (e.g., somocystinoic acid) enables functional group diversification while preserving bioactivity .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity data?

Use random-effects meta-analysis to account for between-study variance. Calculate H (heterogeneity statistic) and R (ratio of random vs. fixed-effect standard errors) to assess data consistency. Sensitivity analyses should exclude outliers (e.g., anomalous Neuro-2a results) to refine potency estimates .

Q. How should researchers design experiments to differentiate this compound’s mechanisms from structurally similar compounds (e.g., laucysteinamide A)?

Comparative studies using isoform-specific caspase inhibitors (e.g., caspase-8 vs. caspase-9) and transcriptomic profiling (RNA-seq) can elucidate pathway-specific effects. Competitive binding assays with labeled analogs (e.g., fluorescently tagged somocystinamide) identify molecular targets, such as integrins or death receptors .

Data Reporting Standards

Q. What criteria should be prioritized when publishing synthetic and bioactivity data?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Report NMR shifts (δ), coupling constants (J), and HRMS data for all new compounds.
  • Provide dose-response curves with error bars (SEM) and n ≥ 3 for bioactivity assays.
  • Deposit raw spectral data in public repositories (e.g., Zenodo) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Somocystinamide A
Reactant of Route 2
Somocystinamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.